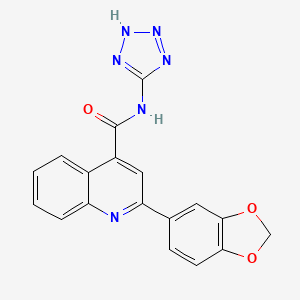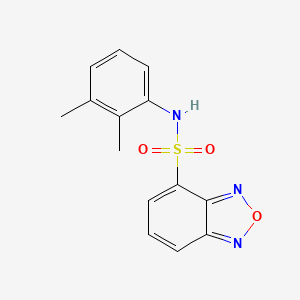![molecular formula C14H12BrN3O4S B11116476 2-(2-bromophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11116476.png)
2-(2-bromophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a nitrothiophenyl moiety linked through a hydrazide bridge. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves a multi-step process. The initial step often includes the bromination of phenol to form 2-bromophenol. This is followed by the reaction of 2-bromophenol with an appropriate alkylating agent to introduce the propanehydrazide moiety. The final step involves the condensation of the resulting intermediate with 5-nitrothiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.
Substitution: The hydrazide moiety can be involved in acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative from the nitro group.
Substitution: Introduction of various functional groups at the bromophenoxy position.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and nitrothiophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-bromophenoxy)acylhydrazones: Share a similar core structure but differ in the substituents on the hydrazone moiety.
Nitrothiophene derivatives: Compounds with similar nitrothiophene groups but different linking functionalities.
Uniqueness
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and nitrothiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H12BrN3O4S |
|---|---|
Poids moléculaire |
398.23 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H12BrN3O4S/c1-9(22-12-5-3-2-4-11(12)15)14(19)17-16-8-10-6-7-13(23-10)18(20)21/h2-9H,1H3,(H,17,19)/b16-8+ |
Clé InChI |
RMBPTVLQKITDTD-LZYBPNLTSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2Br |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11116401.png)

![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11116409.png)
![N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11116410.png)
![(2-cyclobutyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(4-methyl-3-nitrobenzenesulfonate)](/img/structure/B11116414.png)

![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11116425.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide](/img/structure/B11116427.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11116435.png)
methanone](/img/structure/B11116445.png)
![3-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11116462.png)

![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11116473.png)
![2-(4-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11116478.png)
